

# Technical Guide: SGC-CBP30 in Epigenetic Regulation

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Sgccbp30*

Cat. No.: *B13398374*

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## Executive Summary: The Probe Profile

SGC-CBP30 is a highly selective chemical probe designed to inhibit the bromodomains (BRDs) of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300). Unlike catalytic inhibitors that target the histone acetyltransferase (HAT) domain, SGC-CBP30 targets the epigenetic "reading" function—the recognition of acetylated lysine residues on histones and non-histone proteins.

This distinction is critical for experimental design: SGC-CBP30 displaces CBP/p300 from chromatin without immediately abolishing the enzyme's catalytic ability to acetylate substrates if recruited by other means. It is primarily used to dissect the role of chromatin recruitment in oncogenic transcription (e.g., IRF4 in multiple myeloma) and immune regulation (Treg stability).

## Key Chemical Properties

Property	Metric	Notes
Target	CBP / p300 Bromodomains	Targets the "Reader" domain, not the "Writer" (HAT) domain.
Potency (Kd)	~21 nM (CBP); ~32 nM (p300)	Highly potent in cell-free biophysical assays.
Cellular IC50	~1.0 – 2.5 $\mu$ M	Significant cellular shift observed; titration is required for specific cell lines.
Selectivity	>40-fold vs. BRD4(1)	Clean profile against the BET family (unlike non-selective inhibitors).
Solubility	Low in aqueous media	Stock solutions typically prepared in DMSO (10-50 mM).

## Molecular Mechanism of Action

To use SGC-CBP30 effectively, one must understand the structural biology of its target. CBP and p300 are transcriptional co-activators that mark active enhancers and promoters with acetylation (H3K18ac, H3K27ac).[1]

## The Displacement Mechanism

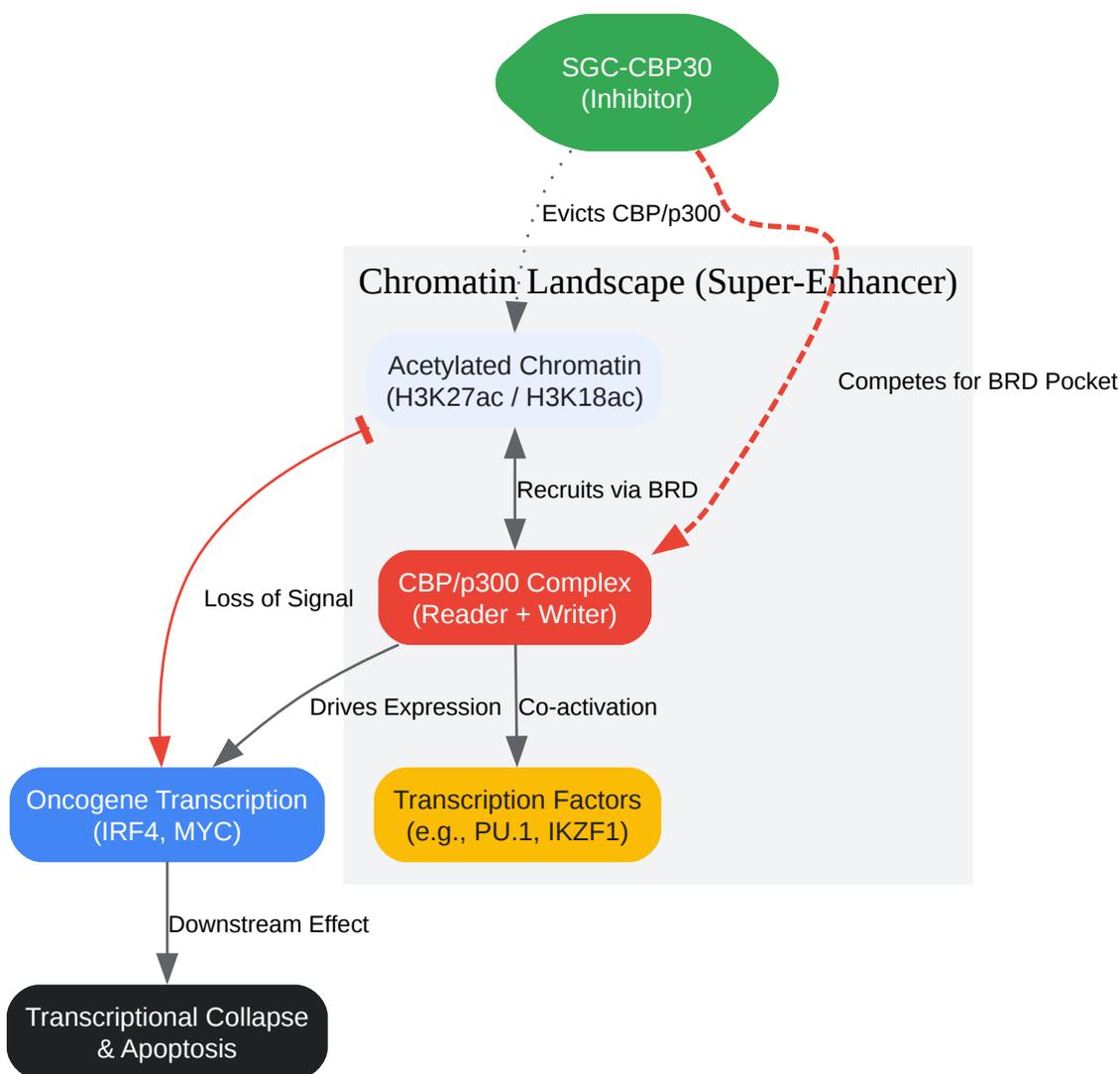
SGC-CBP30 acts as an acetyl-lysine mimetic. It occupies the hydrophobic pocket of the CBP/p300 bromodomain, preventing the protein from docking onto acetylated nucleosomes. This leads to a "chromatin eviction" effect, particularly at Super-Enhancers (SEs)—large clusters of enhancers that drive the expression of key oncogenes.

Critical Distinction:

- HAT Inhibitors (e.g., A-485): Stop the writing of acetyl marks.
- BRD Inhibitors (SGC-CBP30): Stop the reading and sustained occupancy of acetyl marks.

## Visualization: The IRF4 Super-Enhancer Collapse

In Multiple Myeloma, CBP/p300 is disproportionately loaded onto the super-enhancer controlling IRF4. The following diagram illustrates how SGC-CBP30 disrupts this oncogenic loop.



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Figure 1: Mechanism of SGC-CBP30 mediated transcriptional suppression.[1][2] The probe displaces the co-activator complex from super-enhancers, breaking the feed-forward loop driving oncogenes like IRF4.

## Therapeutic Applications & Case Studies

## A. Multiple Myeloma (Oncology)

Research has validated SGC-CBP30 as a potent suppressor of the IRF4/MYC axis. In myeloma cell lines (e.g., LP-1, MM.1S), the viability is strictly dependent on the transcription factor IRF4.

- Mechanism: SGC-CBP30 treatment results in the specific loss of H3K27ac at the IRF4 super-enhancer, reducing IRF4 mRNA and protein levels.
- Outcome: Downregulation of c-MYC (a direct target of IRF4) and induction of G1 cell cycle arrest/apoptosis.

## B. Immunology: Treg Stability

The transcription factor Foxp3 is the master regulator of Regulatory T cells (Tregs).[3][4][5] Its stability is regulated by acetylation; deacetylated Foxp3 is prone to ubiquitin-mediated degradation.

- Role of p300: p300 acetylates Foxp3, stabilizing the Treg phenotype.
- Effect of SGC-CBP30: While SGC-CBP30 inhibits the BRD, it does not directly inhibit the HAT activity. However, by preventing chromatin recruitment, it may alter the spatial availability of p300 to acetylate non-histone proteins or disrupt the enhanceosome required for Foxp3 gene expression.
- Note: Use caution when comparing SGC-CBP30 to I-CBP112. While both are BRD inhibitors, I-CBP112 has been reported to allosterically activate p300 HAT activity on nucleosomes in some contexts, whereas SGC-CBP30 does not.[6]

## Experimental Framework

### Protocol 1: Cellular Viability & On-Target Validation

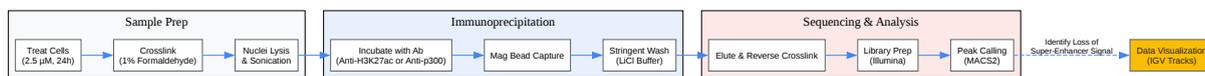
Objective: Determine the cellular IC50 and confirm on-target activity (IRF4 suppression) in myeloma cells.

- Preparation:

- Dissolve SGC-CBP30 in DMSO to 10 mM.[7]
- Prepare serial dilutions in media (Final DMSO < 0.1%).
- Cell Culture:
  - Seed LP-1 or MM.1S cells at  $0.5 \times 10^6$  cells/mL.
- Treatment:
  - Treat cells with SGC-CBP30 (Range: 0.1  $\mu$ M – 10  $\mu$ M) for 72 hours.
  - Control: Include a negative control compound (SGC-CBP30-N) if available, or DMSO vehicle.
- Readout (Viability):
  - Use CellTiter-Glo or Resazurin assay.
  - Expected Result: IC50 should be in the 1-3  $\mu$ M range for sensitive lines.
- Readout (Mechanistic):
  - Harvest cells at 6 hours (early timepoint) for qPCR.
  - Target Genes: IRF4, MYC.[8]
  - Validation: >50% reduction in IRF4 mRNA confirms on-target BRD inhibition before overt cytotoxicity occurs.

## Protocol 2: CHIP-seq Workflow (Enhancer Profiling)

Objective: Visualize the "chromatin eviction" of p300 and the loss of acetylation marks.



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Figure 2: Optimized ChIP-seq workflow for assessing SGC-CBP30 efficacy. Critical step: Normalize sequencing depth to accurately quantify the global reduction in enhancer acetylation.

## Selectivity & Comparative Data

The following table summarizes the selectivity profile of SGC-CBP30 compared to the BET inhibitor JQ1, highlighting why SGC-CBP30 is the superior tool for studying CBP/p300 specifically.

Feature	SGC-CBP30	JQ1 (BET Inhibitor)	Biological Implication
Primary Target	CBP / p300 BRDs	BRD2, BRD3, BRD4	Distinct transcriptional programs.
Selectivity	>40x vs BRD4	<1x vs CBP/p300	SGC-CBP30 allows dissection of CBP vs BET functions.
Transcriptional Footprint	Focused (e.g., IRF4, IFN response)	Broad (Global suppression)	SGC-CBP30 is less cytotoxic generally but highly specific for enhancer-driven oncogenes.
Cellular Potency	μM range (1-2.5 μM)	nM range (50-500 nM)	Higher doses of SGC-CBP30 are required for cellular saturation.

## References

- Discovery & Characterization: Hay, D. A., et al. (2014).[1] Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society. [Link](#)
- Multiple Myeloma Mechanism: Conery, A. R., et al. (2016).[6] Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[1][8][9][10] eLife.[1] [Link](#)
- SGC Probe Summary: Structural Genomics Consortium.[1] SGC-CBP30 Chemical Probe Profile. The SGC.[1][7][11][12][13] [Link](#)
- Treg & Acetylation: van Loosdregt, J., et al. (2010).[5] Regulation of Treg functionality by acetylation-mediated Foxp3 protein stabilization.[5][14] Blood. [Link](#)
- Comparative Pharmacology: Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research. [7] [Link](#)

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## Sources

- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [[vcmedpsciences.org](https://vcmedpsciences.org/)]
- 3. Development Of Foxp3+ Regulatory T Cells Is Driven By A c-Rel Enhanceosome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Heterogeneity and Stability in Foxp3+ Regulatory T Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [5. Regulation of Treg functionality by acetylation-mediated Foxp3 protein stabilization - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. stemcell.com \[stemcell.com\]](#)
- [8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. elifesciences.org \[elifesciences.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. SGC-CBP30 | Bromodomains | Tocris Bioscience \[tocris.com\]](#)
- [13. elifesciences.org \[elifesciences.org\]](#)
- [14. Frontiers | Elusive modes of Foxp3 activity in versatile regulatory T cells \[frontiersin.org\]](#)
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